

# Application Notes and Protocols: Asymmetric Synthesis of Chiral Isochromanones

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Compound of Interest						
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## **Abstract**

This document provides a detailed protocol for the asymmetric synthesis of chiral isochromanone derivatives. The highlighted methodology utilizes a bimetallic relay catalytic system, combining an achiral dirhodium salt with a chiral N,N'-dioxide-metal complex. This approach enables an efficient cascade reaction involving the trapping of carboxylic oxonium ylides followed by an aldol cyclization. The protocol is effective for producing a variety of benzo-fused  $\delta$ -lactones with vicinal quaternary stereocenters in good to excellent yields and high enantioselectivity.[1][2][3][4]

## Introduction

Chiral isochromanones are significant structural motifs present in numerous bioactive natural products and pharmaceutical compounds.[5][6] Their synthesis in an enantiomerically pure form is of great interest to the fields of medicinal chemistry and drug development. This application note details a robust and highly stereoselective method for their preparation. The described protocol leverages a dual catalytic system where a rhodium catalyst facilitates the formation of a carboxylic oxonium ylide from a ketoacid and a diazoketone, which is then trapped in an enantioselective intramolecular aldol cyclization promoted by a chiral Lewis acid complex.[1][2]



## **Data Presentation**

The following tables summarize the quantitative data obtained from the asymmetric synthesis of various isochromanone derivatives using the described protocol.

Table 1: Optimization of Reaction Conditions for the Synthesis of Isochromanone C1

Entry	Metal Salt	Ligand	Yield (%)	ee (%)
1	Sc(OTf)₃	L-PrPh	34	6
2	Fe(OTf)₃	L-PiC₂H₄Ph	71	97
3	Fe(OTf)₃	L-PiC₃H <sub>6</sub> Ph	65	95
4	Fe(OTf)₃	L-PiPr <sub>2</sub>	58	89
5	Yb(OTf)₃	L-PiC₂H₄Ph	45	80

Reaction conditions: 2-cinnamoylbenzoic acid (A1) (0.10 mmol), 1-diazo-1-phenylpropan-2-one (B1) (2.0 equiv), Metal salt (10 mol%), Ligand (10 mol%), Rh<sub>2</sub>(TFA)<sub>4</sub> (1 mol%), in CH<sub>2</sub>Cl<sub>2</sub> (2.0 mL) at -10 °C for 6 h. Isolated yield. Determined by chiral HPLC.[7]

Table 2: Substrate Scope of Diazoketones for the Synthesis of Isochromanones



Product	R¹	R²	Yield (%)	ee (%)
C1	Ph	Me	71	97
C2	4-MeC <sub>6</sub> H <sub>4</sub>	Me	75	98
C3	4-FC <sub>6</sub> H <sub>4</sub>	Me	68	96
C4	4-CIC <sub>6</sub> H <sub>4</sub>	Me	65	95
C5	2-Naphthyl	Ме	61	94
C11	Ph	Et	71	97
C12	2-Naphthyl	Et	68	95
C13	2-Furanyl	Et	65	94
C14	2-Thiophenyl	Et	71	95

Reaction conditions are similar to those in Table 1, using the optimized  $Fe(OTf)_3/L-PiC_2H_4Ph$  catalyst system.[1][4]

# **Experimental Protocols**

General Procedure for the Asymmetric Synthesis of Chiral Isochromanones:

- To a dry test tube charged with a magnetic stir bar, add the chiral ligand L-PiC<sub>2</sub>H<sub>4</sub>Ph (0.01 mmol, 10 mol%) and Fe(OTf)₃ (0.01 mmol, 10 mol%).
- Place the tube under a nitrogen atmosphere.
- Add anhydrous CH<sub>2</sub>Cl<sub>2</sub> (1.0 mL) and stir the resulting solution at 35 °C for 30 minutes.
- Cool the solution to -10 °C.
- In a separate vial, dissolve the 2-cinnamoylbenzoic acid derivative (0.10 mmol) and Rh<sub>2</sub>(TFA)<sub>4</sub> (0.001 mmol, 1 mol%) in anhydrous CH<sub>2</sub>Cl<sub>2</sub> (1.0 mL).
- Add the solution from step 5 to the reaction tube.



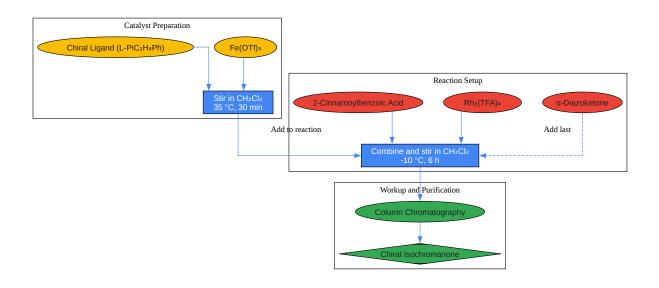
- Add the  $\alpha$ -diazoketone (0.20 mmol) to the reaction mixture.
- Stir the reaction at -10 °C for 6 hours.
- Upon completion, purify the crude product by column chromatography on silica gel (eluent: petroleum ether/CH<sub>2</sub>Cl<sub>2</sub> = 1:1) to afford the desired chiral isochromanone.[7]

#### Preparation of Starting Materials:

- 2-Cinnamoylbenzoic acids: These can be synthesized from salicylaldehyde derivatives and acetophenone derivatives following established literature procedures.[7]
- α-Diazoketones: These can be prepared from the corresponding carboxylic acids via activation to the acid chloride followed by reaction with diazomethane.[7]

# **Mandatory Visualization**

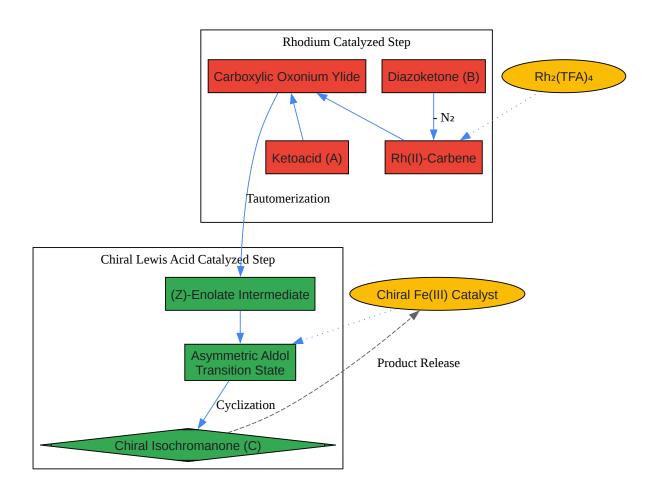




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Caption: Experimental workflow for the asymmetric synthesis of chiral isochromanones.





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Caption: Proposed catalytic cycle for the bimetallic relay catalysis.

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